3-(Pyrrolidin-3-yl)-1H-indole
Overview
Description
3-(Pyrrolidin-3-yl)-1H-indole , also known as pyrrolidinoindole , is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring fused to an indole moiety. The pyrrolidine ring consists of a five-membered saturated ring containing one nitrogen atom. This compound exhibits interesting pharmacological properties due to its unique structure.
Synthesis Analysis
Pyrrolidinoindole can be synthesized through various methods. One common approach involves the reaction of an appropriate indole precursor with a pyrrolidine derivative. For instance, a Pictet-Spengler cyclization between an aldehyde and a 4-chlorobutan-1-amine can yield pyrrolidinoindole. Additionally, aza-Cope-Mannich cyclization reactions have been employed to construct the pyrrolidine ring efficiently.
Molecular Structure Analysis
The molecular formula of 3-(Pyrrolidin-3-yl)-1H-indole is C₁₃H₁₄N₂ . It consists of a pyrrolidine ring attached to the indole aromatic system. The stereochemistry of the carbons in the pyrrolidine ring significantly influences its biological activity.
Chemical Reactions Analysis
Pyrrolidinoindole can participate in various chemical reactions, including cyclizations, functionalizations, and derivatizations. Notably, its reactivity depends on the substituents present on both the pyrrolidine and indole portions. For example, it can undergo Mannich reactions, iminium ion formation, and intramolecular transformations.
Physical And Chemical Properties Analysis
- Appearance : Pyrrolidinoindole is typically a colorless liquid.
- Solubility : It is miscible with water and most organic solvents.
- Melting Point : Approximately -63°C.
- Boiling Point : Around 87°C.
Scientific Research Applications
Corrosion Inhibition
3-Amino alkylated indoles, including 3-(pyrrolidin-3-yl)-1H-indole derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. They have demonstrated high inhibition efficiency due to their ability to adsorb on steel surfaces, thereby protecting the metal from corrosion. This characteristic is particularly valuable in industrial applications where steel is exposed to corrosive agents (Verma et al., 2016).
Synthesis of Complex Organic Compounds
The compound has been used in the divergent synthesis of complex organic molecules. For example, it plays a role in the synthesis of bis(indolyl)methanes (BIMs) through photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. This process is significant in organic chemistry for creating natural products and potential drug candidates (Silalai & Saeeng, 2023).
Pharmaceutical Applications
Research on 3-(pyrrolidin-3-yl)-1H-indole derivatives has shown potential in pharmaceutical applications. For instance, derivatives of this compound have been explored for their activity as high-affinity human 5-HT(1B/1D) ligands, which could have implications in the treatment of neurological disorders and other health conditions (Egle et al., 2004).
Optoelectronic Properties
The optoelectronic propertiesand charge transfer characteristics of 3-(pyrrolidin-3-yl)-1H-indole derivatives have been studied, suggesting potential applications in organic semiconductor devices. These properties include absorption and emission spectra, hole reorganization energies, and intrinsic mobility, making these compounds suitable for use in multifunctional organic electronic materials (Irfan et al., 2019).
Platelet Activating Factor Antagonists
Indole compounds substituted at the 3-position, including 3-(pyrrolidin-3-yl)-1H-indole, have shown promise as potent antagonists of platelet activating factor (PAF). This is significant in the treatment of PAF-related disorders such as asthma, shock, and acute inflammation (Summers & Albert, 1987).
Antitumor Properties
Compounds derived from 3-(pyrrolidin-3-yl)-1H-indole have been investigated for their antitumor activities. These derivatives have demonstrated potential in inhibiting tumor growth and inducing apoptotic responses in cancer cells, which could be significant in the development of new cancer therapies (Carbone et al., 2013).
Antidepressant Activity
Certain derivatives of 3-(pyrrolidin-3-yl)-1H-indole have been synthesized and shown to exhibit antidepressant activity. These compounds were tested in animal models and demonstrated significant efficacy, suggesting potential use in the development of new antidepressant drugs (Patil & Bari, 2013).
Safety And Hazards
- Flammability : Highly flammable.
- Toxicity : Harmful if ingested or inhaled.
- Corrosiveness : Corrosive.
- Mutagenicity : Possible mutagenic effects.
Future Directions
Researchers should explore pyrrolidinoindole derivatives further, investigating their potential as drug candidates. Understanding their binding modes to enantioselective proteins and optimizing their stereochemistry could lead to novel therapeutic agents.
Please note that this analysis is based on available literature, and further research may provide additional insights.
properties
IUPAC Name |
3-pyrrolidin-3-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13-14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHMBCDTVQBATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593499 | |
Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)-1H-indole | |
CAS RN |
3766-02-7 | |
Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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